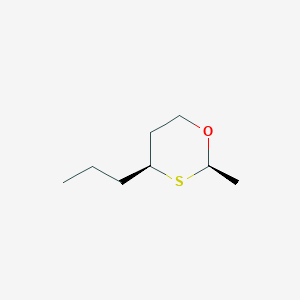

(2R,4S)-2-methyl-4-propyl-1,3-oxathiane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

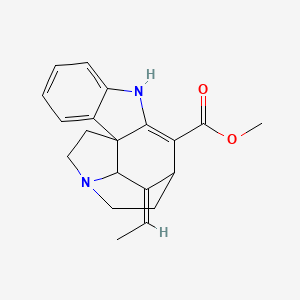

(2R,4S)-2-methyl-4-propyl-1,3-oxathiane, also known as this compound, is a useful research compound. Its molecular formula is C8H16OS and its molecular weight is 160.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Wine Aroma Characterization

(2R,4S)-2-methyl-4-propyl-1,3-oxathiane, a chiral compound, has been identified in wine, where its enantiomeric distribution can influence wine aroma due to the impact of chirality on odorant molecules. Research conducted by Wang et al. (2021) developed a method for chiral analysis of this compound in wine, revealing its concentration in various wine samples. This research highlights the significance of this compound in understanding wine's aromatic properties (Wang et al., 2021).

Role in Flavor Compounds

Another study by Weber et al. (1995) on the stereochemical distribution of chiral sulfur-containing compounds in yellow passion fruits identified this compound. This research provides insights into the biosynthesis of volatile compounds in fruits, underlining the compound's importance in flavor chemistry (Weber et al., 1995).

Chemical Synthesis and Structural Analysis

Research on the synthesis and structural properties of this compound and its derivatives offers valuable information for organic chemistry. Singer et al. (1987) conducted a study on the structure and properties of its oxides, providing critical data on the compound's behavior under different chemical reactions and conditions (Singer et al., 1987).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,4S)-2-methyl-4-propyl-1,3-oxathiane involves the reaction of 2-methyl-1-propanethiol with formaldehyde and hydrogen sulfide in the presence of a catalyst to form the intermediate 2-methyl-4-propyl-1,3-oxathiane. The intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-methyl-1-propanethiol", "formaldehyde", "hydrogen sulfide", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-1-propanethiol with formaldehyde and hydrogen sulfide in the presence of a catalyst to form the intermediate 2-methyl-4-propyl-1,3-oxathiane.", "Step 2: Treat the intermediate with hydrochloric acid to yield the final product, (2R,4S)-2-methyl-4-propyl-1,3-oxathiane." ] } | |

Número CAS |

59323-76-1 |

Fórmula molecular |

C8H16OS |

Peso molecular |

160.28 g/mol |

Nombre IUPAC |

(2S,4R)-2-methyl-4-propyl-1,3-oxathiane |

InChI |

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |

Clave InChI |

GKGOLPMYJJXRGD-JGVFFNPUSA-N |

SMILES isomérico |

CCC[C@@H]1CCO[C@@H](S1)C |

SMILES |

CCCC1CCOC(S1)C |

SMILES canónico |

CCCC1CCOC(S1)C |

| 59323-76-1 | |

Pictogramas |

Flammable; Irritant |

Sinónimos |

cis-2-methyl-4-propyl-1,3-oxathiane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3-oxazol-5-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1236489.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)

![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)